molecular formula C7H12O2S2 B2804403 Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate CAS No. 19606-92-9

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate

Cat. No.: B2804403
CAS No.: 19606-92-9
M. Wt: 192.29
InChI Key: JJORKHOIYUBGBD-UHFFFAOYSA-N
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Description

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C7H12O2S2 and a molecular weight of 192.3 g/mol . It is also known by its IUPAC name, ethyl 3,3-bis(methylsulfanyl)acrylate . This compound is characterized by the presence of two methylsulfanyl groups attached to a prop-2-enoate moiety, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acrylate with methylsulfanyl reagents under specific conditions. The reaction typically requires a base catalyst and is carried out at room temperature . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3-bis(methylsulfanyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s methylsulfanyl groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of cell death in certain contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3,3-bis(methylsulfanyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S2/c1-4-9-6(8)5-7(10-2)11-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJORKHOIYUBGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(SC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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